(R)-5-((4-((morpholin-2-ylmethyl)amino)-5-(trifluoromethyl)pyridin-2-yl)amino)pyrazine-2-carbonitrile, also known as CCT245737 or SRA737, is a potent and selective small molecule inhibitor of Checkpoint kinase 1 (CHK1). [, , ] CHK1 is a serine/threonine kinase that plays a crucial role in the DNA damage response (DDR) pathway by regulating cell cycle checkpoints, particularly at the S and G2/M phases. [] CCT245737 is classified as an ATP-competitive inhibitor, meaning it competes with ATP for binding to the CHK1 active site. [] This binding inhibits CHK1 activity, disrupting the DDR and potentially leading to the death of cancer cells, especially those with inherent genomic instability or high replication stress. [, ] CCT245737 has demonstrated promising preclinical activity against various cancer cell lines and animal models, both as a single agent and in combination with other chemotherapeutic agents. [, , , ]
The synthesis of CCT245737 involves several key steps that typically include the formation of the pyrazine core and subsequent functionalization to introduce the morpholine and trifluoromethyl groups. Although specific synthetic routes are proprietary, general methods for synthesizing similar compounds often utilize techniques such as:
These methods ensure that the final product meets the required specifications for biological activity and stability .
CCT245737 features a distinct molecular structure characterized by a pyrazine ring substituted with various functional groups. The key structural components include:
The compound's 2D structure can be represented using SMILES notation, which captures its unique arrangement of atoms and bonds. The InChIKey for CCT245737 is YBYYWUUUGCNAHQ-LLVKDONJSA-N, which aids in database searches for chemical information .
CCT245737 primarily undergoes reactions typical of small molecule drugs, including:
The compound has shown high selectivity for CHK1 over other kinases, indicating a favorable profile for therapeutic use with minimal off-target effects .
CCT245737 exerts its pharmacological effects by inhibiting checkpoint kinase 1, which plays a critical role in DNA damage response pathways. The mechanism involves:
This mechanism is particularly relevant in cancer therapy, where overcoming resistance to chemotherapy is crucial for treatment success .
CCT245737 possesses several notable physical and chemical properties:
These properties are essential for its development as an oral therapeutic agent .
CCT245737 is primarily investigated for its applications in oncology. Its main uses include:
The ongoing research aims to establish its safety profile and effectiveness across different cancer types, potentially leading to broader therapeutic applications .
CAS No.: 18465-19-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4
CAS No.: